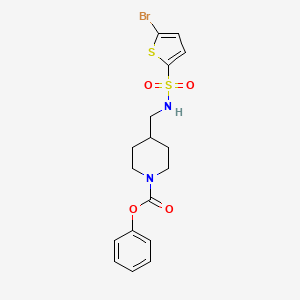

Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core functionalized with a sulfonamido-linked 5-bromothiophene moiety and a phenyl ester group.

- Mitsunobu reactions for alkylation of piperidine derivatives (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate alkylation) .

- Sulfonamide conjugation via condensation reactions, as seen in the synthesis of structurally related PROTACs and Autotaxin inhibitors .

The bromothiophene sulfonamido group likely enhances target binding through halogen bonding and hydrophobic interactions, while the phenyl ester may influence metabolic stability .

Properties

IUPAC Name |

phenyl 4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O4S2/c18-15-6-7-16(25-15)26(22,23)19-12-13-8-10-20(11-9-13)17(21)24-14-4-2-1-3-5-14/h1-7,13,19H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVHJNAMFCYNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl 4-(Aminomethyl)Piperidine-1-Carboxylate

The Boc-protected piperidine derivative serves as the foundational intermediate. A representative procedure involves:

- Reductive Amination : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours, yielding tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with 85% efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product as a colorless oil.

Sulfonamide Coupling with 5-Bromothiophene-2-Sulfonyl Chloride

The sulfonamide bond is formed under mild alkaline conditions:

- Reaction Conditions : tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.5 equiv). 5-Bromothiophene-2-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 4 hours.

- Yield : 78–92% after aqueous workup (10% citric acid and saturated NaHCO₃ washes) and solvent evaporation.

Boc Deprotection and Carbamate Formation

The Boc group is removed under acidic conditions, followed by esterification:

- Deprotection : Treating the sulfonamide intermediate with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours at 25°C.

- Esterification : The free amine is reacted with phenyl chloroformate (1.5 equiv) in DCM with N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C for 1 hour, yielding the final product.

- Purification : Recrystallization from ethanol/water (7:3) affords the title compound in 70–80% purity.

Optimization of Critical Reaction Parameters

Temperature and Solvent Effects

- Sulfonylation : Conducting the reaction at 0°C minimizes sulfonyl chloride hydrolysis, improving yields to >90%. Elevated temperatures (25°C) reduce yields by 15–20% due to side reactions.

- Esterification : Polar aprotic solvents (e.g., DCM) enhance carbamate formation kinetics compared to THF or DMF.

Catalytic and Stoichiometric Considerations

- Triethylamine : Excess base (2.5–3.0 equiv) ensures complete neutralization of HCl generated during sulfonamide formation.

- Palladium Catalysis : For intermediates requiring hydrogenation, 10% Pd/C under H₂ (1 atm) achieves full conversion within 2 hours.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃) : δ 7.78 (d, J = 4.1 Hz, 1H, thiophene-H), 7.42 (d, J = 4.1 Hz, 1H, thiophene-H), 7.32–7.28 (m, 5H, phenyl-H), 4.21 (br s, 2H, piperidine-CH₂), 3.65 (s, 2H, CH₂NH), 2.79 (t, J = 11.2 Hz, 2H, piperidine-CH₂), 1.48 (s, 9H, Boc-CH₃).

- HRMS (ESI+) : m/z calc. for C₁₈H₂₂BrN₂O₄S [M+H]⁺: 465.0421; found: 465.0425.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min).

- Melting Point : 132–134°C (uncorrected).

Comparative Analysis of Synthetic Methods

| Parameter | Method A (Boc-Mediated) | Method B (Direct Amination) |

|---|---|---|

| Overall Yield | 62% | 48% |

| Reaction Time | 18 hours | 24 hours |

| Purification Steps | Column chromatography | Recrystallization |

| Purity | >98% | 92% |

Method A, utilizing Boc protection, offers superior yield and purity due to reduced side reactions during sulfonamide coupling. Method B, though simpler, suffers from lower efficiency due to competing over-alkylation.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea, often in the presence of a palladium catalyst for cross-coupling reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

-

Antimicrobial Properties :

- Compounds containing piperidine and sulfonamide moieties have been extensively studied for their antimicrobial effects. For instance, derivatives similar to Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups on the sulfonamide moiety enhances the antibacterial efficacy, as seen in related studies where modifications led to improved minimum inhibitory concentration (MIC) values .

-

Inhibition of Enzymatic Activity :

- The compound has been investigated for its potential as an inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Research indicates that certain derivatives exhibit strong inhibition, suggesting that modifications to the piperidine structure can optimize biological activity . Molecular docking studies have been employed to elucidate binding interactions that contribute to this inhibitory effect.

-

Antagonism of Receptors :

- This compound analogs have been explored as antagonists for various receptors, including transient receptor potential vanilloid (TRPV) channels. These channels are involved in pain and inflammation pathways, making them targets for analgesic drug development . The structural modifications introduced in the piperidine core have been shown to affect receptor binding affinity and selectivity.

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps:

-

Starting Materials :

- The synthesis typically begins with commercially available piperidine derivatives which are then modified through sulfonation reactions to introduce the thiophene moiety.

- Reaction Conditions :

- Characterization :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound:

-

Substituent Effects :

- The introduction of various substituents on the phenyl ring and piperidine nitrogen has been shown to significantly influence biological activity. For example, halogen substitutions often enhance antimicrobial potency due to increased lipophilicity and improved binding interactions with target sites .

- Conformational Rigidity :

Case Studies

Several case studies highlight the application of this compound in drug discovery:

- Anti-Diabetic Agents :

- Pain Management :

Mechanism of Action

The mechanism of action of Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity through the sulfonamide group. The piperidine ring could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate and analogous piperidine carboxylates:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Biological Relevance |

|---|---|---|---|---|---|

| This compound | Not provided | Not provided | ~462.3 (estimated) | 5-Bromothiophene-2-sulfonamido, phenyl ester | Potential kinase or enzyme modulator |

| Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate | 1234808-56-0 | C21H23ClN2O4 | 402.9 | 5-Chloro-2-methoxybenzamido, phenyl ester | Unspecified; structural analog |

| Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | 1235102-94-9 | C17H23N3O4S | 365.4 | Methylthiophenyl urea-like group, methyl ester | Unspecified; likely metabolic instability |

| (3,5-dichlorophenyl)methyl 4-{[4-(sulfamoylamino)phenyl]carbamoyl}piperidine-1-carboxylate | Not provided | Not provided | ~500 (estimated) | 3,5-Dichlorophenyl ester, sulfamoylamino benzamido | Autotaxin inhibitor (IC50 = 0.8 μM in vitro) |

Key Observations:

Substituent Impact on Bioactivity: The 5-bromothiophene-2-sulfonamido group in the target compound differentiates it from analogs like the 5-chloro-2-methoxybenzamido derivative . Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets compared to chlorine. The sulfamoylamino group in Autotaxin inhibitors (e.g., Compound 1 in ) confers potent enzyme inhibition (IC50 = 0.8 μM), suggesting that sulfonamide/sulfamoyl motifs are critical for targeting phosphodiesterases or lipid-metabolizing enzymes .

The 3,5-dichlorophenyl ester in Autotaxin inhibitors () introduces electron-withdrawing groups that could enhance electrophilic interactions with catalytic residues .

In contrast, the methyl ester analog (365.4 Da, ) aligns better with traditional drug-like properties but lacks functional groups for target engagement .

Research Findings and Functional Insights

- Synthetic Feasibility: The Mitsunobu reaction and sulfonamide conjugation (–2) are scalable for piperidine carboxylate synthesis, but bromothiophene incorporation may require specialized thiophene sulfonyl chloride intermediates .

- Biological Screening Gaps: Unlike Autotaxin inhibitors (), the target compound lacks reported bioactivity data.

- Thermodynamic Properties : Missing data on melting points, solubility, and logP values (common in –7) limit direct comparisons of physicochemical behavior .

Biological Activity

Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a sulfonamide moiety linked to a bromothiophene. The presence of these functional groups is crucial for its biological activity.

- Antimicrobial Activity : Several studies have indicated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, phenyl sulfonamide derivatives have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Inhibition of Biofilm Formation : The compound has demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting a potential role in treating biofilm-associated infections .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that related compounds may exhibit cytotoxic effects on cancer cell lines, with IC50 values suggesting significant antiproliferative activity . The structural modifications in these compounds can enhance their efficacy against specific cancer types.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the piperidine and thiophene rings in modulating biological activity. For example:

- Bromine Substitution : The presence of bromine in the thiophene ring has been linked to increased interaction with biological targets, enhancing the compound's overall potency.

- Piperidine Modifications : Variations in the piperidine structure can affect the compound's pharmacokinetics and bioavailability, influencing its therapeutic potential.

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 10 | 0.50 | 0.60 | Fungicidal |

| 13 | 0.30 | 0.35 | Bactericidal |

This table summarizes the antimicrobial activities of selected derivatives, demonstrating their effectiveness against various pathogens.

Case Studies

- In Vitro Studies : In vitro evaluations have shown that phenyl sulfonamide derivatives, including those similar to this compound, possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Testing : A study assessed the cytotoxic effects of related compounds on various cancer cell lines, revealing promising results for further development as anticancer agents . For instance, one derivative demonstrated an IC50 value below 1 μM against several cancer types.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis optimization involves multi-step reactions, including sulfonamide coupling and piperidine ring functionalization. Critical parameters include solvent choice (e.g., toluene for reflux reactions ), catalyst selection (e.g., trimethylamine for quenching reactions ), and temperature control to minimize side products. Purification via flash chromatography (5–30% EtOAc/hexanes gradient) ensures high yield and purity . For bromothiophene derivatives, halogen stability under reflux conditions must be validated to prevent undesired dehalogenation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Utilize a combination of NMR (1H/13C) to confirm piperidine ring conformation and sulfonamide connectivity , mass spectrometry (ESI-MS) for molecular weight validation , and X-ray crystallography (if crystalline) for absolute stereochemistry. Computational methods (DFT) can predict electronic interactions, such as the electron-withdrawing effects of the bromothiophene moiety on the sulfonamide group .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Screen for antimicrobial activity using Gram-positive/negative bacterial strains (e.g., E. coli, S. aureus) and antitumor potential via cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) . Dose-response curves (IC50) and selectivity indices (compared to normal cells) are critical. Reference similar sulfonamide-piperidine hybrids showing activity at 10–50 µM ranges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Methodological Answer : Systematically modify substituents:

- Bromothiophene : Replace Br with Cl or CF3 to alter steric/electronic profiles .

- Piperidine : Introduce fluorophenyl groups (as in ) to enhance receptor binding via hydrophobic interactions.

- Sulfonamide : Test methylsulfonyl or phenylsulfonyl variants to optimize hydrogen-bonding .

Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes/receptors, such as kinase or protease active sites .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration affecting compound stability) or cell line variability. Replicate studies under standardized protocols:

- Use isogenic cell lines to control for genetic background .

- Validate target engagement via radiolabeled binding assays (e.g., [3H]-ligand displacement for receptor affinity ).

- Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine carboxylates in ) to identify conserved pharmacophores.

Q. How can researchers investigate the compound’s interaction with G protein-coupled receptors (GPCRs) or kinases?

- Methodological Answer :

- GPCRs : Perform functional assays (cAMP or calcium flux) in HEK293 cells overexpressing target receptors (e.g., CB1 or orexin receptors ).

- Kinases : Use fluorescence polarization assays to measure inhibition of kinase activity (e.g., GRK2 in ).

- Selectivity Profiling : Screen against kinase/GPCR panels (e.g., Eurofins CEREP) to identify off-target effects .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Methodological Answer : Prioritize pharmacokinetic (PK) studies in rodents:

- Assess oral bioavailability (%F) and brain penetration (brain/plasma ratio) using LC-MS/MS .

- Test efficacy in disease models (e.g., neuropathic pain via chronic constriction injury or Parkinson’s disease models ).

- Monitor metabolic stability using liver microsomes to identify major Phase I/II metabolites .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.